Malonyl coenzyme A lithium salt

説明

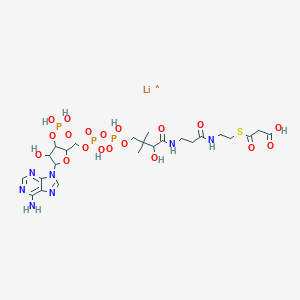

Malonyl coenzyme A lithium salt (CAS: 108347-84-8) is a critical coenzyme A derivative formed via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). It serves as a substrate for fatty acid synthase (FAS) in the biosynthesis of palmitate and polyketides . Structurally, it consists of a malonyl group linked to coenzyme A via a thioester bond, with lithium as the counterion to enhance solubility and stability . Key roles include:

- Fatty Acid Synthesis: FAS catalyzes the condensation of malonyl-CoA with acetyl-CoA to elongate fatty acid chains .

- CPT1 Inhibition: High concentrations inhibit carnitine palmitoyltransferase 1 (CPT1), a mitochondrial enzyme responsible for fatty acid oxidation, thereby regulating energy metabolism .

- α-Ketoglutarate Transport: Facilitates mitochondrial uptake of α-ketoglutarate, linking glycolysis to the TCA cycle .

- Apoptosis Induction: Elevated levels due to FAS inhibition correlate with cancer cell apoptosis .

Its purity (≥90% by HPLC) and solubility (50 mg/mL in water) make it a staple in biochemical research .

特性

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

Key Reaction Components

| Component | Role | Concentration Range |

|---|---|---|

| Acetyl-CoA | Substrate | 1–10 mM |

| ATP | Energy source | 2–5 mM |

| Bicarbonate () | Carboxyl group donor | 10–50 mM |

| Biotin | Cofactor | 0.1–1 µM |

| ACC Enzyme | Catalyst | 0.5–2 U/mL |

The reaction is typically conducted at pH 7.5 and 37°C , with a yield of 70–85% under optimal conditions. Post-reaction, the product is stabilized as the lithium salt by adding lithium hydroxide () to neutralize the free acid form.

Industrial-Scale Fermentation

Industrial production leverages genetically modified microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae) engineered to overexpress ACC. This approach enhances yield and reduces reliance on purified enzymes.

Fermentation Parameters

| Parameter | Value |

|---|---|

| Strain | E. coli BL21(DE3) pLysS |

| Induction Temperature | 25°C |

| Induction Agent | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |

| Duration | 18–24 hours |

Post-fermentation, the broth undergoes:

-

Centrifugation : Remove cellular debris.

-

Ion-Exchange Chromatography : Purify malonyl-CoA using DEAE-sepharose columns.

-

Lithium Salt Precipitation : Adjust pH to 6.8 with , followed by lyophilization.

Chemical Synthesis and Purification

While enzymatic methods dominate, chemical synthesis routes exist for research-scale production.

Stepwise Synthesis

-

Activation of Malonic Acid : React malonic acid with N-hydroxysuccinimide (NHS) to form an active ester.

-

Coenzyme A Conjugation : Couple the activated ester with coenzyme A in aqueous buffer (pH 8.0).

-

Lithium Salt Formation : Add to precipitate the product.

Yield and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Activation | 92 | 85 |

| Conjugation | 78 | 90 |

| Precipitation | 95 | 99 |

| Form | Temperature | Stability |

|---|---|---|

| Lyophilized Powder | -20°C | ≥4 years |

| Aqueous Solution (PBS) | 4°C | ≤24 hours |

Reconstitution in PBS (pH 7.2) at 10 mg/mL is standard, though prolonged solution storage is discouraged due to hydrolytic degradation.

Comparative Analysis of Production Methods

| Method | Scale | Cost ($/g) | Time (Days) |

|---|---|---|---|

| Enzymatic Synthesis | Lab-scale | 120–150 | 3–5 |

| Fermentation | Industrial | 30–50 | 7–10 |

| Chemical Synthesis | Research | 200–300 | 5–7 |

Enzymatic synthesis balances cost and speed for laboratory use, while fermentation is preferred for bulk production. Chemical synthesis remains niche due to high costs but offers flexibility in analog design .

化学反応の分析

Primary Reaction Types

Malonyl-CoA participates in three principal reaction classes:

Decarboxylation and Metabolic Regulation

Decarboxylation of Malonyl-CoA by malonyl-CoA decarboxylase (MCD) yields acetyl-CoA, linking fatty acid synthesis to energy metabolism. This reaction:

- Occurs in mitochondria and peroxisomes.

- Regulates malonyl-CoA levels, indirectly controlling carnitine palmitoyltransferase 1 (CPT1) activity and fatty acid oxidation .

Inhibitors :

Stability and Degradation

Malonyl-CoA lithium salt exhibits the following stability profile:

- Aqueous solution : Stable for ≤24 hours at 4°C (recommended concentration: 10 mg/mL in PBS) .

- Solid form : Stable for ≥4 years at -20°C .

- Degradation products : CO₂, inorganic phosphates, and free CoA under alkaline conditions .

Comparative Analysis With Related CoA Derivatives

| Compound | Structure | Primary Role | Distinct Feature |

|---|---|---|---|

| Malonyl-CoA | C₂₄H₃₇N₇O₁₉P₃SLi | Fatty acid/polyketide elongation | Inhibits CPT1, regulating β-oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Citric acid cycle substrate | Central to energy metabolism |

| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | Heme synthesis precursor | Key intermediate in the TCA cycle |

科学的研究の応用

Key Applications

- Metabolic Studies

- Biochemical Pathways

- Drug Development

- Enzyme Activity Research

- Food Science

Case Study 1: Fatty Acid Synthesis in Cancer Cells

Research has shown that fatty acid synthesis supports cancer cell proliferation, which is essential for membrane generation and bioenergetics. Studies utilizing Malonyl-CoA have provided insights into how cancer cells manipulate fatty acid metabolism to sustain growth .

Case Study 2: Regulation of Energy Homeostasis

Investigations into hypothalamic lipids have highlighted the role of Malonyl-CoA in regulating energy homeostasis, influencing both food intake and energy expenditure. This research underscores the compound's importance in understanding obesity-related mechanisms .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Metabolic Studies | Investigates fatty acid metabolism and energy utilization | Essential for understanding metabolic disorders |

| Biochemical Pathways | Explores malonylation processes affecting protein function | Impacts signaling pathways related to various diseases |

| Drug Development | Aids in developing treatments for metabolic disorders | Insights into therapeutic targets for obesity and diabetes |

| Enzyme Activity Research | Measures activity of malonyl-CoA-dependent enzymes | Important for elucidating enzyme kinetics |

| Food Science | Studies effects of fatty acids on food quality | Enhances nutritional product development |

作用機序

マロニル補酵素A リチウム塩は、主に脂肪酸合成における中間体としての役割を通じて効果を発揮します。脂肪酸シンターゼの基質として働き、脂肪酸鎖の伸長を触媒します。 この化合物はまた、ミトコンドリア膜を介したα-ケトグルタル酸の輸送を調節し、エネルギー産生と代謝フラックスに影響を与えます .

類似化合物との比較

Acetyl-CoA

Palmitoyl-CoA Lithium

Oleoyl-CoA Lithium

Succinyl-CoA Sodium Salt

- Structure : Contains a succinyl group and sodium ion.

- Function: Intermediate in the TCA cycle, contributing to heme synthesis . No inhibitory effect on CPT1 or role in fatty acid biosynthesis.

Functional and Metabolic Comparisons

Role in Secondary Metabolism

- Malonyl-CoA is a substrate in plant phenylpropanoid pathways, contributing to flavonoid synthesis (e.g., naringenin) when combined with p-coumaroyl-CoA .

- Acetyl-CoA and succinyl-CoA lack this role, highlighting malonyl-CoA’s unique position in secondary metabolite biosynthesis.

Regulation of Insulin Signaling

Physicochemical and Application Differences

Clinical and Industrial Relevance

- Malonyl-CoA Decarboxylase Deficiency : Mutations cause malonic aciduria, characterized by cardiomyopathy and developmental delays, underscoring its metabolic indispensability .

- Biotechnological Applications: Used to enhance phenolic compound production in grape cell cultures when combined with elicitors like insect saliva .

- Cancer Research : High malonyl-CoA levels induce apoptosis in cancer cells, a therapeutic avenue under exploration .

生物活性

Malonyl Coenzyme A lithium salt (Mal-CoA) is a significant metabolite involved in various biochemical pathways, particularly in fatty acid metabolism and polyketide synthesis. This article explores the biological activity of Mal-CoA, focusing on its roles, mechanisms, and implications in cellular processes.

Overview of Malonyl Coenzyme A

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). It serves as a crucial building block in the biosynthesis of fatty acids and polyketides. The lithium salt form is particularly noted for its stability and utility in research applications.

Key Functions

- Fatty Acid Synthesis : Malonyl-CoA acts as an extender unit in fatty acid synthesis, where it condenses with acetyl-CoA to form longer-chain fatty acids.

- Polyketide Synthesis : It is essential in the biosynthesis of bacterial aromatic polyketides, which have significant pharmaceutical applications.

- Regulation of Metabolic Pathways : Malonyl-CoA plays a role in regulating energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), thereby reducing fatty acid oxidation when energy substrates are abundant.

Inhibition of mTORC1

Recent studies indicate that Malonyl-CoA functions as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Elevated levels of Malonyl-CoA, often resulting from the inhibition of fatty acid synthase (FASN), can downregulate mTORC1 activity, linking lipid metabolism to cellular growth and survival pathways.

- Case Study : In yeast and mammalian cells, exogenous treatment with Mal-CoA resulted in reduced mTORC1 activity, demonstrating a direct regulatory mechanism where Mal-CoA binds to the mTOR catalytic pocket .

Impact on Cancer Cell Metabolism

High levels of Malonyl-CoA have been associated with apoptosis in cancer cells. By inhibiting FASN, researchers observed an accumulation of Malonyl-CoA that led to increased apoptosis rates among proliferating cancer cells. This suggests a potential therapeutic avenue for targeting lipid metabolism in cancer treatment.

Experimental Evidence

- Cell Culture Studies : In experiments involving MCF-7 human breast cancer cells and U2OS osteosarcoma cells, inhibition of FASN led to significant increases in intracellular Malonyl-CoA levels and subsequent downregulation of mTORC1 activity .

- Metabolic Switch : Malonyl-CoA has been characterized as a metabolic switch that regulates insulin sensitivity and glucose metabolism. Increased levels of this metabolite have been linked to enhanced glucose oxidation while decreasing fatty acid oxidation .

Data Table: Biological Activities and Effects of this compound

Q & A

Q. What is the enzymatic role of Malonyl coenzyme A lithium salt in fatty acid biosynthesis, and how can its intracellular concentration be experimentally modulated?

Malonyl-CoA lithium salt serves as a substrate for fatty acid synthase (FASN), catalyzing the NADPH-dependent condensation with acetyl-CoA to form palmitate . To modulate its concentration, researchers often use acetyl-CoA carboxylase (ACC) inhibitors (e.g., TOFA) to reduce synthesis or supplement exogenous Malonyl-CoA in cell culture models. Quantification is typically performed via HPLC or enzymatic assays coupled with spectrophotometric detection .

Q. What are the optimal storage conditions and solubility protocols for Malonyl-CoA lithium salt in in vitro assays?

The compound is soluble in PBS (pH 7.2) at 10 mg/mL and should be stored at -20°C in single-use aliquots to avoid freeze-thaw degradation. For long-term stability, -80°C storage is recommended for up to 6 months. Prior to use, warming to 37°C with brief sonication ensures homogeneity .

Q. How is Malonyl-CoA lithium salt purity validated, and what quality control measures are critical for enzymatic studies?

Purity (≥90%) is confirmed via HPLC analysis, with certificates of analysis (COA) provided by suppliers. Researchers should cross-validate purity using LC-MS and ensure absence of contaminants like free CoA, which can interfere with kinetic assays .

Advanced Research Questions

Q. How does Malonyl-CoA lithium salt inhibit carnitine palmitoyltransferase 1 (CPT1), and what methodologies are employed to study its metabolic effects?

Malonyl-CoA acts as a potent CPT1 inhibitor, blocking fatty acid oxidation by preventing acyl-CoA transport into mitochondria. Experimental approaches include:

- Radiolabeled tracers : Using [14C]-palmitate to measure β-oxidation rates in isolated mitochondria .

- Seahorse assays : Quantifying real-time changes in oxygen consumption rates (OCR) in cells treated with Malonyl-CoA .

- CPT1 activity assays : Purifying mitochondrial fractions and measuring malonyl-CoA-sensitive acyl-CoA dehydrogenase activity .

Q. What experimental strategies address contradictions in Malonyl-CoA’s dual role in promoting apoptosis and supporting cancer cell proliferation?

High Malonyl-CoA levels (via FASN inhibition) induce apoptosis by disrupting lipid membranes, while low levels support proliferation via membrane biosynthesis. Researchers reconcile these effects by:

Q. How is Malonyl-CoA lithium salt utilized in stable isotope tracing studies to investigate metabolic flux?

Stable isotopes like [13C3]-Malonyl-CoA enable tracking of carbon incorporation into fatty acids or polyketides. Methodological considerations include:

- Validating isotopic purity via NMR or high-resolution MS .

- Optimizing cell permeability using electroporation or liposomal delivery for intracellular uptake .

- Coupling with flux analysis software (e.g., INCA) to model metabolic pathways .

Q. In bacterial aromatic polyketide biosynthesis, how is Malonyl-CoA’s role as an extender unit experimentally validated?

Streptomyces glaucescens models are used to study polyketide synthases (PKS). Key methods include:

- Enzyme assays : Purifying PKS complexes and measuring Malonyl-CoA incorporation via [14C]-labeling .

- Gene knockout studies : Disrupting malonyl-CoA:acyl carrier protein transacylase (MCAT) to abrogate polyketide production .

- Structural analysis : X-ray crystallography of PKS domains to map Malonyl-CoA binding sites .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。